[(3-Fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
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Description
Scientific Research Applications
Fluorescence Sensing
Thiophene derivatives, particularly those with specific functional groups, have shown potential in fluorescence "turn-on" sensing for carboxylate anions. The fluorescence enhancement upon binding with carboxylate anions is attributed to intramolecular H-bonding stabilization of an anion-ionophore adduct, which effectively eliminates possible quenching processes. This principle could potentially be applied or extended to similar compounds, including "[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate," for the development of sensitive and selective fluorescence-based sensors (Dae-Sik Kim & K. Ahn, 2008).
Material and Optical Properties
Research on fluorinated polythiophenes, including those with alkylthiophene derivatives, has been focused on their synthesis, characterization, and application in nonlinear optical limiting based on efficient two-photon absorption. These studies reveal that structural modifications, such as fluorination, significantly impact the electronic properties of conjugated polythiophenes, suggesting a pathway for tuning the optical and electrical properties of thiophene-based materials for applications in organic electronics and photonics (L. Robitaille & M. Leclerc, 1994).
Synthesis and Chemical Reactivity
Efficient synthetic routes and chemical reactivities of thiophene derivatives offer insights into the versatility of these compounds in organic synthesis. For instance, the development of a practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling demonstrates the feasibility of functionalizing thiophene derivatives for further chemical transformations. Such methodologies could be applicable to the synthesis and functionalization of "[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate," expanding its utility in organic and medicinal chemistry (Komal Rizwan et al., 2015).
Properties
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-9-5-6-20-13(9)14(18)19-8-12(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWWERKWAAQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57261517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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